

Technical Guide: Research Applications of 3-Chloro-4-methylbenzaldehyde[1]

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Compound of Interest

Compound Name: 3-Chloro-4-methylbenzaldehyde

CAS No.: 3411-03-8

Cat. No.: B1590390

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Executive Summary

3-Chloro-4-methylbenzaldehyde (CAS: 3411-03-8*) is a bifunctional aromatic scaffold critical to modern medicinal chemistry and agrochemical synthesis.[1][2][3][4] Characterized by an electrophilic aldehyde handle and a halogenated core, it serves as a "privileged structure" precursor.[1] Its primary utility lies in the synthesis of 4-anilinoquinazoline pharmacophores (common in EGFR kinase inhibitors), biaryl systems via cross-coupling, and Schiff base ligands for coordination chemistry.

Note: The request specified CAS 3411-02-7; however, standard chemical registries (PubChem, CAS) assign 3411-03-8 to **3-Chloro-4-methylbenzaldehyde**. [1] This guide proceeds with the chemistry of the title compound.

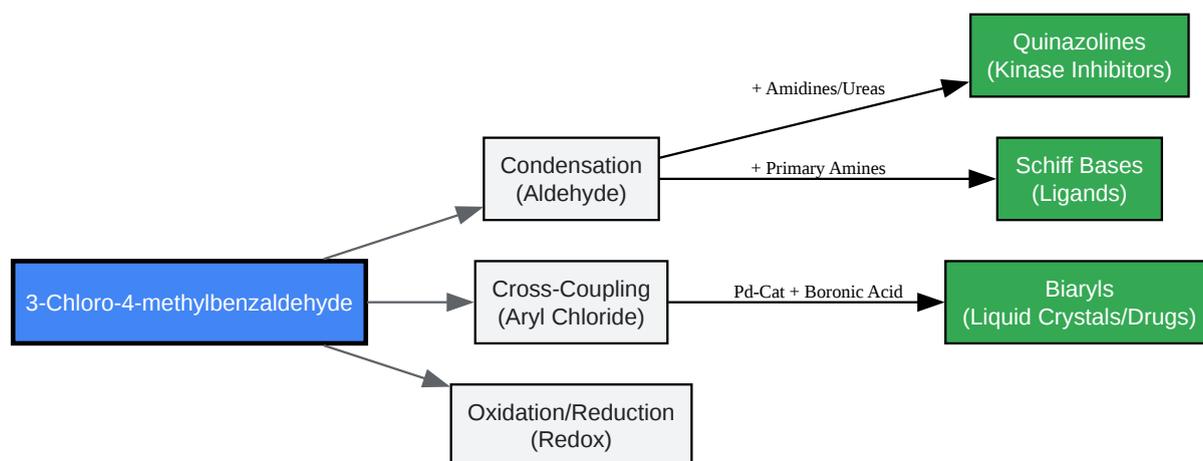
Part 1: Chemical Architecture & Reactivity Profile

Electronic and Steric Landscape

The molecule presents a unique reactivity profile due to the interplay between its three substituents on the benzene ring:

- Aldehyde (-CHO): Highly reactive toward nucleophilic attack (amines, hydrides).[1] It acts as the primary "anchor" for heterocycle formation.[1]

- Chlorine (-Cl) at C3: Provides a handle for palladium-catalyzed cross-coupling.[1] While less reactive than bromides, its stability allows for chemoselective transformations at the aldehyde position before engaging the halogen.
- Methyl (-CH₃) at C4: Adds lipophilicity (increasing logP) and steric bulk, which is often crucial for fitting into hydrophobic pockets of enzyme active sites (e.g., kinase ATP-binding pockets). [1]



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Figure 1: Divergent synthetic pathways originating from the **3-Chloro-4-methylbenzaldehyde** scaffold.

Part 2: Pharmaceutical Application – Quinazoline Synthesis

The most high-impact application of this aldehyde is in the synthesis of 2-arylquinazolin-4(3H)-ones.[1] These structures mimic the adenosine triphosphate (ATP) purine core, making them potent scaffolds for kinase inhibitors used in oncology (e.g., targeting EGFR or VEGFR).[1]

Mechanism: Oxidative Cyclocondensation

The reaction typically involves the condensation of 2-aminobenzamide with **3-Chloro-4-methylbenzaldehyde**, followed by oxidative dehydrogenation to aromatize the heterocycle.

Experimental Protocol 1: Iodine-Mediated Synthesis of Quinazolinones

Objective: Synthesize 2-(3-chloro-4-methylphenyl)quinazolin-4(3H)-one. Rationale: Iodine acts as a mild Lewis acid to activate the imine formation and subsequently as an oxidant to drive the aromatization.[1] This avoids toxic metal oxidants.[1]

Reagents:

- **3-Chloro-4-methylbenzaldehyde** (1.0 equiv)[1]
- 2-Aminobenzamide (1.1 equiv)[1]
- Molecular Iodine (I₂) (0.2 equiv - catalyst)[1]
- tert-Butyl hydroperoxide (TBHP) (2.0 equiv - stoichiometric oxidant)[1]
- Solvent: Ethanol or Acetonitrile[1]

Step-by-Step Methodology:

- Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve **3-Chloro-4-methylbenzaldehyde** (10 mmol) and 2-aminobenzamide (11 mmol) in Ethanol (20 mL).
- Catalyst Addition: Add molecular iodine (2 mmol).
- Reaction: Heat the mixture to reflux (approx. 80°C) for 30 minutes to form the dihydro-intermediate.
- Oxidation: Add TBHP (20 mmol) dropwise. Continue refluxing for 2–4 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane) until the aldehyde spot disappears.[1]
- Workup: Cool to room temperature. Pour the mixture into cold sodium thiosulfate solution (10% aq) to quench excess iodine/peroxide.
- Purification: The product often precipitates as a solid.[1] Filter and wash with cold ethanol.[1] If no precipitate forms, extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.[5]

Data Summary:

Parameter	Specification
Yield	Typically 85–92%
Appearance	White to pale yellow solid

| Key Intermediate | Dihydroquinazolinone (oxidizes to product) [\[\[1\]\]](#)

Part 3: Advanced Synthesis – Suzuki-Miyaura Cross-Coupling

While the aldehyde is the primary handle, the aryl chloride moiety allows for late-stage functionalization. Aryl chlorides are notoriously sluggish in Pd-catalyzed couplings compared to bromides, requiring electron-rich, bulky phosphine ligands.[\[1\]](#)

Experimental Protocol 2: Biaryl Synthesis via SPhos-Pd System

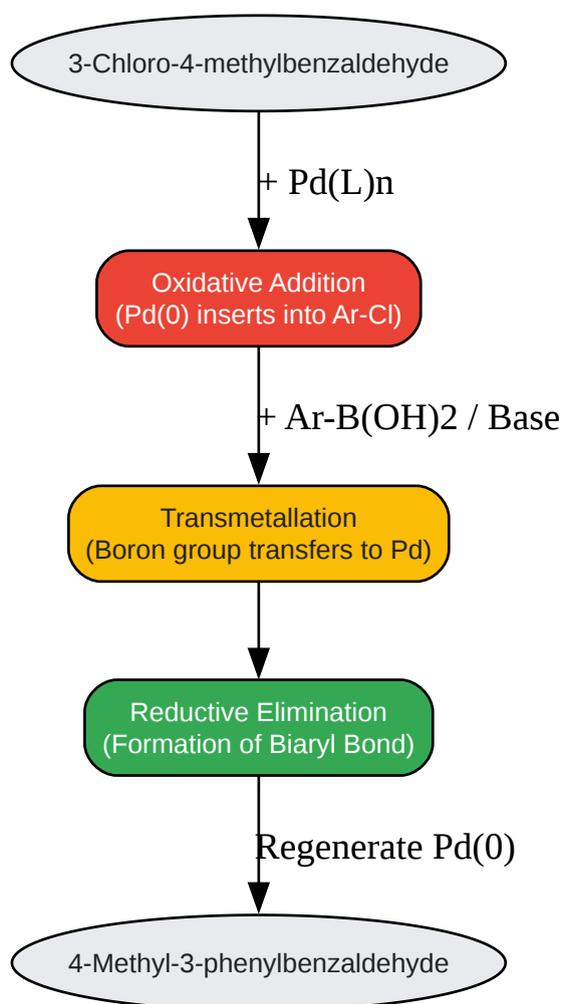
Objective: Coupling **3-Chloro-4-methylbenzaldehyde** with Phenylboronic acid. Rationale: The SPhos ligand (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is specifically designed to facilitate the oxidative addition of palladium into the unreactive Ar-Cl bond.

Reagents:

- **3-Chloro-4-methylbenzaldehyde** (1.0 equiv)[\[1\]](#)
- Phenylboronic acid (1.5 equiv)[\[1\]](#)
- Catalyst: Pd(OAc)₂ (1-2 mol%)[\[1\]](#)
- Ligand: SPhos (2-4 mol%)[\[1\]](#)
- Base: K₃PO₄ (2.0 equiv)[\[1\]](#)
- Solvent: Toluene/Water (10:1 ratio)[\[1\]](#)

Step-by-Step Methodology:

- Degassing: Charge a reaction vial with the aldehyde, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the active Pd(0) species.
- Solvent Addition: Add degassed Toluene and Water via syringe.[1]
- Heating: Heat the mixture to 100°C for 12–18 hours.
- Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry organic layer over MgSO₄. [1]
- Purification: Flash chromatography (Hexanes/EtOAc gradient).



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Figure 2: Catalytic cycle for the activation of the chlorinated position using specialized phosphine ligands.

Part 4: Schiff Base Ligands (Coordination Chemistry)

The aldehyde group readily condenses with primary amines to form azomethines (Schiff bases), which are extensively used as ligands in coordination complexes (e.g., Cu(II), Ni(II)) for antimicrobial research.[1]

Protocol Highlights:

- Conditions: Reflux in Ethanol with catalytic Glacial Acetic Acid (2-3 drops).
- Stoichiometry: 1:1 (Aldehyde : Amine).[1]
- Purification: Recrystallization from hot ethanol.
- Characterization: Appearance of the -CH=N- stretch in IR spectroscopy at ~1600–1620 cm^{-1} . [1]

Part 5: Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.[1][3]
Eye Irritation	H319	Causes serious eye irritation. [1][3]
STOT-SE	H335	May cause respiratory irritation.[1]

Handling:

- Use in a fume hood to avoid inhalation of vapors.[1]

- Wear nitrile gloves and safety goggles.[1]
- Store under inert atmosphere (Nitrogen/Argon) if storing for long periods to prevent auto-oxidation of the aldehyde to 3-chloro-4-methylbenzoic acid.[1]

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